BenchChemオンラインストアへようこそ!

2-methyl-4-nitrosomorpholine

Carcinogenesis Hepatocellular carcinoma Structure-activity relationship

2-Methyl-4-nitrosomorpholine (also referred to as 3-methyl-4-nitrosomorpholine or N-nitroso-2-methylmorpholine) is a cyclic N-nitrosamine with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol. It is structurally derived from N-nitrosomorpholine (NMOR) by the addition of a methyl group at the beta (2-) position of the morpholine ring.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 75881-16-2
Cat. No. B6172659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-nitrosomorpholine
CAS75881-16-2
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCC1COCCN1N=O
InChIInChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3
InChIKeyMTIPGZBWERLLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrosomorpholine (CAS 75881-16-2) – A Beta-Methylated Cyclic Nitrosamine for Carcinogenicity Research


2-Methyl-4-nitrosomorpholine (also referred to as 3-methyl-4-nitrosomorpholine or N-nitroso-2-methylmorpholine) is a cyclic N-nitrosamine with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . It is structurally derived from N-nitrosomorpholine (NMOR) by the addition of a methyl group at the beta (2-) position of the morpholine ring [1]. Like other nitrosamines, it exerts its biological effects through metabolic α-hydroxylation to form reactive electrophilic intermediates that alkylate DNA [2]. The compound is primarily utilized as a reference standard and model agent in experimental carcinogenesis and mutagenesis research.

Why N-Nitrosomorpholine Cannot Substitute for 2-Methyl-4-nitrosomorpholine in Carcinogenicity Studies


Although 2-methyl-4-nitrosomorpholine and the parent compound N-nitrosomorpholine (NMOR) share the same core nitrosamine pharmacophore, beta-methyl substitution introduces a quantifiable divergence in both carcinogenic potency and target organ specificity that precludes direct interchangeability [1]. In rat models, beta-methylation of nitrosomorpholine increases carcinogenic potency, while in hamster models it causes a shift from exclusive nasal cavity tumorigenesis (NMOR) to combined nasal cavity and liver tumor induction [2]. Furthermore, the effect of methyl substitution is ring-system-dependent: the same substitution that potentiates nitrosomorpholine instead attenuates the carcinogenicity of the structurally related nitrosooxazolidine [1]. These non-linear structure-activity relationships mean that experimental outcomes—including tumor latency, organ distribution, and dose-response curves—cannot be extrapolated from NMOR to its 2-methylated analog.

Quantitative Differentiation Guide for 2-Methyl-4-nitrosomorpholine vs. Analog Comparators


Beta-Methyl Substitution Increases Carcinogenic Potency over N-Nitrosomorpholine in Rat Liver Models

In a chronic oral administration study in F344 rats, methyl substitution at the beta position of nitrosomorpholine increased carcinogenic potency relative to the unsubstituted parent compound N-nitrosomorpholine (NMOR), while retaining the liver as the primary target organ [1]. The parent NMOR produces hepatocellular carcinomas and angiosarcomas in nearly 100% of treated rats at equimolar doses and has a standardized carcinogenic potency (TD50) of 0.109 mg/kg/day in the most sensitive tissue [2]. Although a discrete TD50 for the 2-methyl derivative was not located in the Carcinogenic Potency Database, the published comparative bioassay establishes directionally increased potency over NMOR [1]. By contrast, disubstitution at both beta positions (2,6-dimethyl-N-nitrosomorpholine) further increases potency but eliminates the liver as a target organ, shifting tumorigenesis to the upper gastrointestinal tract [1].

Carcinogenesis Hepatocellular carcinoma Structure-activity relationship

Organ Target Spectrum Divergence: 2-Methyl Derivative Adds Liver to Nasal Cavity Tumor Sites in Hamster Model

A direct head-to-head gavage study in male Syrian golden hamsters compared five cyclic nitrosamines at very similar dose levels [1]. N-nitrosomorpholine (NMOR) induced tumors predominantly in the nasal cavity with only a few tracheal tumors. In contrast, nitroso-2-methylmorpholine (2-methyl-4-nitrosomorpholine) induced tumors in both the nasal cavity and the liver [1]. The time to death with tumors was similar between the two compounds, indicating that the difference in organ distribution is a genuine shift in biological targeting rather than a consequence of altered survival time [1].

Organotropism Nasal cavity tumors Hepatic carcinogenesis Syrian golden hamster

Ring-System-Dependent Inversion of Methyl Substitution Effect: Nitrosomorpholines vs. Nitrosooxazolidines

The effect of methyl substitution on carcinogenic potency is diametrically opposite between the nitrosomorpholine and nitrosooxazolidine ring systems, despite the unsubstituted parent compounds having nearly identical carcinogenic activities [1]. Beta-methyl substitution on nitrosomorpholine increases potency, whereas the analogous beta-methyl substitution on nitrosooxazolidine decreases carcinogenic potency (while still producing 100% incidence of liver tumors with relatively few angiosarcomas) [1]. This ring-dependent inversion of the methyl effect means that structural extrapolation from nitrosooxazolidine to nitrosomorpholine—or vice versa—will produce qualitatively incorrect predictions of potency direction.

Structure-activity relationships Cyclic nitrosamines Ring oxygen effect Carcinogenic potency inversion

Metabolic Alpha-Hydroxylation as the Conserved Activation Pathway with Beta-Methyl Modulation Potential

The carcinogenic activation of N-nitrosomorpholine proceeds through cytochrome P450-mediated α-hydroxylation at the 3- or 5-position to generate electrophilic diazohydroxide intermediates that alkylate DNA [1]. Deuterium substitution at the alpha positions of NMOR (3,3,5,5-tetradeutero-N-nitrosomorpholine) reduced the extent of α-hydroxylation—as measured by urinary (2-hydroxyethoxy)acetic acid recovery dropping from 16% to 3.4% of the dose—and correspondingly reduced both carcinogenicity and mutagenicity [2]. The 2-methyl group on 2-methyl-4-nitrosomorpholine resides at a beta position, spatially adjacent to one of the alpha-hydroxylation sites, and may influence the regioselectivity or rate of metabolic activation in a manner distinct from the deuterium-substituted or unsubstituted analogs [3].

Metabolic activation Alpha-hydroxylation DNA alkylation Cytochrome P450

Physicochemical Differentiation: Elevated LogP and Molecular Weight Relative to N-Nitrosomorpholine

The introduction of a methyl substituent at the 2-position produces measurable physicochemical changes from the parent N-nitrosomorpholine (NMOR). 2-Methyl-4-nitrosomorpholine has a molecular weight of 130.15 g/mol compared to 116.12 g/mol for NMOR [1]. More significantly, the calculated octanol-water partition coefficient (LogP) shifts from approximately −0.44 for NMOR to +0.33 for 2-methyl-4-nitrosomorpholine [1]. This LogP increase of approximately 0.77 units represents a roughly 6-fold increase in lipophilicity, which may influence membrane permeability, tissue distribution, and metabolic handling relative to the more hydrophilic parent compound.

Lipophilicity LogP Molecular weight Bioavailability prediction

Optimal Research Application Scenarios for 2-Methyl-4-nitrosomorpholine Based on Evidence


Rodent Carcinogenicity Studies Requiring Enhanced Hepatic Potency Without Organotropism Shift

2-Methyl-4-nitrosomorpholine is the preferred nitrosomorpholine congener for rat hepatocarcinogenesis studies when increased potency is desired but complete organotropism switch (as seen with 2,6-dimethyl substitution) must be avoided. Evidence from Lijinsky and Reuber (1982) demonstrates that beta-methyl substitution increases carcinogenic potency while retaining the liver as the primary target organ in F344 rats [1]. This makes it suitable for dose-response liver tumor induction studies where NMOR's lower potency would require higher doses or longer latency periods.

Dual-Organ Carcinogenesis Models in Syrian Golden Hamsters

For researchers requiring simultaneous induction of tumors in both nasal cavity and liver within the same animal cohort, 2-methyl-4-nitrosomorpholine provides a distinct advantage over the parent NMOR, which targets mainly the nasal cavity with only minor tracheal involvement in hamsters [2]. This dual-organ profile enables within-animal comparisons of tumor biology across different tissue environments, reducing animal numbers and inter-experiment variability.

Structure-Activity Relationship Studies on Cyclic Nitrosamine Methylation

Because the effect of beta-methyl substitution is diametrically opposite between nitrosomorpholines (potency increase) and nitrosooxazolidines (potency decrease), 2-methyl-4-nitrosomorpholine is an essential comparator compound for systematic SAR investigations of ring oxygen-containing cyclic nitrosamines [3]. It serves as the positive methylation control within the nitrosomorpholine series, against which nitrosooxazolidine methylation effects can be contrasted.

Metabolic Activation Studies Probing Steric vs. Electronic Effects on Alpha-Hydroxylation

The beta-methyl group of 2-methyl-4-nitrosomorpholine is positioned adjacent to one of the two alpha-hydroxylation sites critical for carcinogenic activation [4]. This compound can be used alongside deuterated NMOR analogs (which probe electronic isotope effects) to dissect the relative contributions of steric hindrance and electronic factors in cytochrome P450-mediated alpha-hydroxylation of cyclic nitrosamines.

Quote Request

Request a Quote for 2-methyl-4-nitrosomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.